Cas no 548-40-3 (oxyacanthine)
oxyacanthine structure
Product Name:oxyacanthine
Numero CAS:548-40-3
MF:C37H40N2O6
MW:608.723310470581
CID:376555
PubChem ID:442333
Update Time:2025-04-19
oxyacanthine Proprietà chimiche e fisiche
Nomi e identificatori
-
- oxyacanthine
- vinetine
- 6,6',7-Trimethoxy-2,2'-dimethyloxyacanthan-12'-ol
- Oxycanthine
- 2H-1,24:12,15-Dietheno-6,10-metheno-16H-pyrido[2',3':17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinolin-9-ol,3,4,4a,5,16a,17
- Oxyacanthan-12'-ol, 6,6',7'-trimethoxy-2,2'-dimethyl-
- 6,7,6'-trimethoxy-2,2'-dimethyl-oxyacanthan-12'-ol
- Oxyacanthin
- SMR001397248
- C09598
- (1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol
- CHEMBL509999
- SCHEMBL459317
- NSC-645315
- AKOS030494633
- NS00043913
- Oxyacanthine (Vinetine)
- 548-40-3
- NSC93135
- HMS2194H09
- CHEBI:7853
- MLS002473156
- Q27107597
- DTXSID40893514
- Vovkin 9
- NCI60_015453
- PD011264
- 6,6'7'-Trimethoxy-2,2'-dimethyl-Oxyacanthan-12'-ol
- NSC645315
- 6,6'7-Trimethoxy-2,2'-dimethyl-Oxyacanthan-12'-ol
- HGNHIFJNOKGSKI-UHFFFAOYSA-N
- AKOS000277740
- Oxyacanthan-12'-ol,6',7'-trimethoxy-2,2'-dimethyl-
- HMS3347D01
- AKOS037623514
- 6,21-Dioxa-13,28-diazaheptacyclo[3.25.1(27,5).0(1,31).2(7.14).0(10,33).1(16.20).2(22.25)]hexatriacontan-1,3,5,7,9,16,18,20,22,24,33,36-dodecaene, 13,28-dimethyl-19-hydroxy-3,4,8-tris(methoxy)-
- 6,6',7-Trimethoxy-2,2'-dimethyloxyacanthan-12'-ol #
- Oxyacanthan-12'-ol,6',7-trimethoxy-2,2'-dimethyl-
- (-)-Repandine
- Repandin
- N-Methyldemerarine
- Repandine
- Obaberine; O12-De-Me
-
- Inchi: 1S/C37H40N2O6/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)17-23-8-11-30(40)31(18-23)44-26-9-6-22(7-10-26)16-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29+/m1/s1
- Chiave InChI: HGNHIFJNOKGSKI-WDYNHAJCSA-N
- Sorrisi: O1C2C(=CC3CCN(C)[C@H](CC4C=CC(=C(C=4)OC4C=CC(=CC=4)C[C@H]4C5C1=C(C(=CC=5CCN4C)OC)OC)O)C=3C=2)OC
Proprietà calcolate
- Massa esatta: 608.28863700g/mol
- Massa monoisotopica: 608.28863700g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 45
- Conta legami ruotabili: 3
- Complessità: 963
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 6.3
- Superficie polare topologica: 72.9Ų
Proprietà sperimentali
- Densità: 1.1648 (rough estimate)
- Punto di fusione: 216-217°
- Punto di ebollizione: 655.15°C (rough estimate)
- Indice di rifrazione: 1.5300 (estimate)
- Rotazione specifica: D20 +131.5° (chloroform)
oxyacanthine Letteratura correlata
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
548-40-3 (oxyacanthine) Prodotti correlati
- 6183-91-1(oxyacanthine sulfate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso